![molecular formula C10H11F3O2 B13456468 4-[3-Hydroxy-2-(trifluoromethyl)propyl]phenol](/img/structure/B13456468.png)
4-[3-Hydroxy-2-(trifluoromethyl)propyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-Hydroxy-2-(trifluoromethyl)propyl]phenol is an organic compound that belongs to the class of trifluoromethylbenzenes This compound contains a benzene ring substituted with a trifluoromethyl group and a hydroxypropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Hydroxy-2-(trifluoromethyl)propyl]phenol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of phenol with 3-hydroxy-2-(trifluoromethyl)propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process.
化学反応の分析
Types of Reactions
4-[3-Hydroxy-2-(trifluoromethyl)propyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-[3-Oxo-2-(trifluoromethyl)propyl]phenol.
Reduction: Formation of 4-[3-Hydroxy-2-methylpropyl]phenol.
Substitution: Formation of various substituted phenol derivatives depending on the nucleophile used.
科学的研究の応用
4-[3-Hydroxy-2-(trifluoromethyl)propyl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 4-[3-Hydroxy-2-(trifluoromethyl)propyl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxy group can form hydrogen bonds with target proteins, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-(Trifluoromethyl)phenol
- 4-Hydroxybenzotrifluoride
- 4-[3-Hydroxy-2-(methyl)propyl]phenol
Uniqueness
4-[3-Hydroxy-2-(trifluoromethyl)propyl]phenol is unique due to the presence of both a trifluoromethyl group and a hydroxypropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the hydroxypropyl group provides additional sites for chemical modification and interaction with biological targets.
特性
分子式 |
C10H11F3O2 |
|---|---|
分子量 |
220.19 g/mol |
IUPAC名 |
4-[3,3,3-trifluoro-2-(hydroxymethyl)propyl]phenol |
InChI |
InChI=1S/C10H11F3O2/c11-10(12,13)8(6-14)5-7-1-3-9(15)4-2-7/h1-4,8,14-15H,5-6H2 |
InChIキー |
CCGLGLDHAQFYLB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC(CO)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B13456390.png)
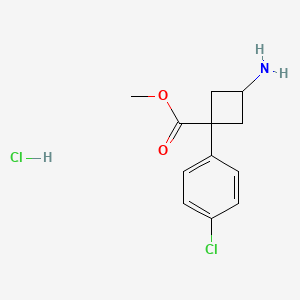
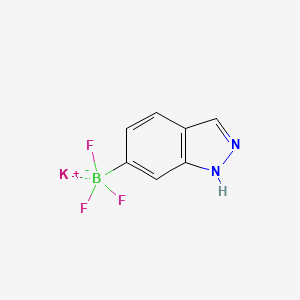
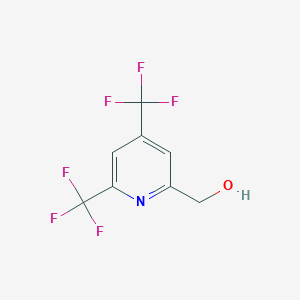
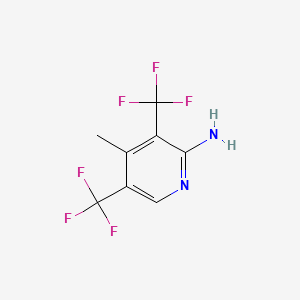
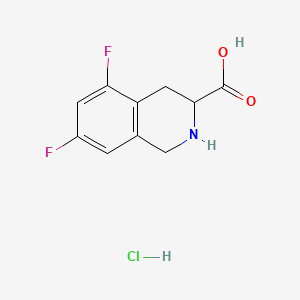
![tert-butyl N-{8-benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}carbamate](/img/structure/B13456433.png)
![2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-3-(cyclopropylmethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B13456439.png)
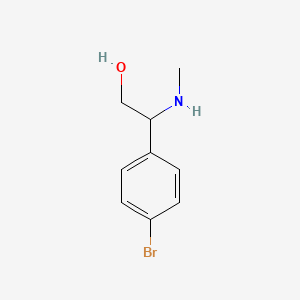
![({6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride](/img/structure/B13456445.png)
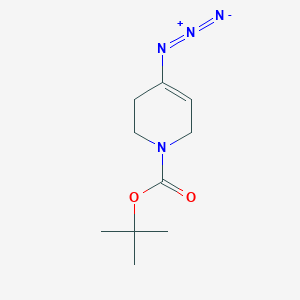
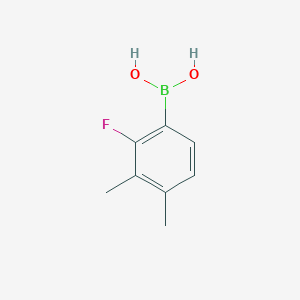
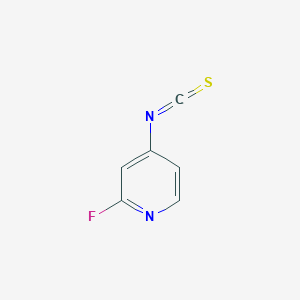
![N-[2-(4-tert-butylphenyl)ethyl]-2-{1-methyl-2-azabicyclo[2.1.1]hexan-2-yl}acetamide](/img/structure/B13456482.png)
